rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans
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Overview
Description
rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans is a chiral compound with a unique structure that includes a cyclobutyl group attached to a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans typically involves the use of chiral catalysts or reagents to achieve the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and hydrogen gas under controlled pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using biocatalysts or chemo-enzymatic processes. These methods are advantageous due to their high selectivity and efficiency in producing the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4S)-4-phenylpyrrolidin-3-ol hydrochloride, trans
- rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidine hydrochloride, trans
Uniqueness
rac-(3R,4S)-4-cyclobutylpyrrolidin-3-ol hydrochloride, trans is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds.
Properties
CAS No. |
2694056-94-3 |
---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
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